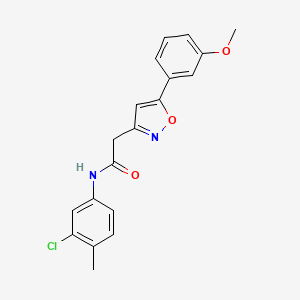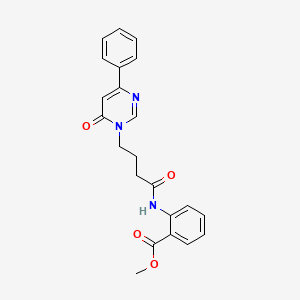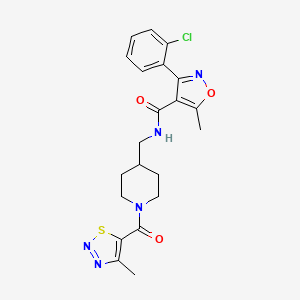![molecular formula C26H22N4O3 B2432073 N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide CAS No. 1251702-97-2](/img/no-structure.png)
N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
The compound is explored for its application in photodynamic therapy, particularly in the treatment of cancer. Research has shown that zinc phthalocyanine derivatives, substituted with benzenesulfonamide derivative groups containing Schiff base, exhibit promising properties as photosensitizers. These derivatives demonstrate high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Another significant area of application for this compound is in enzyme inhibition. Novel Schiff bases of sulfonamides have been synthesized and shown to act as inhibitors for several enzymes. These compounds, derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde, demonstrated inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies indicating potential interactions with catalytic amino acid residues (Alyar et al., 2019).
Antitumor Activity
Compounds with the benzenesulfonamide motif have also been explored for their antitumor properties. Synthesis and biological evaluation of novel benzenesulfonamide derivatives have highlighted several chlorinated compounds exhibiting excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further studies on these compounds have been undertaken to evaluate their potential interactions against key biological targets, indicating their relevance in cancer research and therapy (Fahim & Shalaby, 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide involves the reaction of 3,5-dimethylaniline with phosgene to form 3,5-dimethylphenyl isocyanate, which is then reacted with 2-aminobenzothiazole-6-sulfonamide to form the final product.", "Starting Materials": [ "3,5-dimethylaniline", "Phosgene", "2-aminobenzothiazole-6-sulfonamide" ], "Reaction": [ "3,5-dimethylaniline is reacted with phosgene to form 3,5-dimethylphenyl isocyanate.", "2-aminobenzothiazole-6-sulfonamide is added to the reaction mixture and stirred at room temperature for several hours.", "The resulting mixture is then filtered and the solid product is washed with water and dried to obtain N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide." ] } | |
Número CAS |
1251702-97-2 |
Nombre del producto |
N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide |
Fórmula molecular |
C26H22N4O3 |
Peso molecular |
438.487 |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-3-5-17(6-4-16)14-28-25(31)18-7-12-23-21(13-18)24-22(15-27-23)26(32)30(29-24)19-8-10-20(33-2)11-9-19/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
Clave InChI |
OWVOUKMDBMYPGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2431993.png)
![N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2431994.png)
![3-[[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2431995.png)
![2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2431999.png)
methanone O-benzyloxime](/img/structure/B2432000.png)
![8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432003.png)

![ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate](/img/structure/B2432006.png)

![{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2432008.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432010.png)

